![molecular formula C18H18N4O3S3 B6552614 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 1008108-57-3](/img/structure/B6552614.png)

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

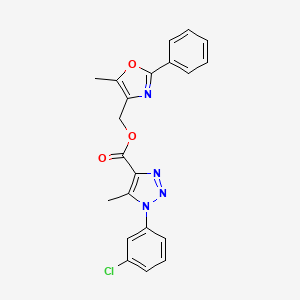

The compound “2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains an acetamide group (-CONH2), a sulfanyl group (-SH), and a sulfonyl group (-SO2-).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the heterocyclic rings and the various functional groups would significantly influence its three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amino group (-NH2) could participate in acid-base reactions, the acetamide group could undergo hydrolysis, and the sulfanyl group could be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

- Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable for various applications.

- Thiophene-mediated molecules play a crucial role in advancing organic semiconductors and organic field-effect transistors (OFETs). They are also used in fabricating organic light-emitting diodes (OLEDs) .

- Thiophene-containing molecules exhibit various pharmacological effects:

- Anticancer : Some thiophene derivatives possess anticancer properties .

- Anti-inflammatory : Others exhibit anti-inflammatory effects .

- Antimicrobial : Thiophene-based compounds have demonstrated antimicrobial activity .

- Antihypertensive and Anti-Atherosclerotic : Certain derivatives show potential in managing hypertension and atherosclerosis .

- Voltage-Gated Sodium Channel Blockers : For instance, articaine, containing a 2,3,4-trisubstituted thiophene framework, is used as a dental anesthetic in Europe .

- Several compounds, including those derived from thiophene, inhibit collagen synthesis:

- Sorafinib : A VEGFR-2 and PDGF-β inhibitor, reduces collagen deposition in liver fibrosis models .

- HOE-077 : A prodrug of pyridine-2,4-dicarboxylic acid, inhibits collagen synthesis by inactivating hepatic stellate cells .

- Ethyl 3,4-dihydroxybenzoate and S4682 : Effective in inhibiting collagen synthesis in keloid fibroblasts or chronic hepatic injury models .

- CW209292 : Displays anti-fibrotic activity in rats with hepatic fibrosis by blocking TGF-β1 expression .

- Nicotinic Acid : Prevents fibrosis by reducing TGF-β expression in hepatic fibrogenesis .

Corrosion Inhibition

Organic Semiconductors and OLEDs

Pharmacological Properties

Collagen Synthesis Inhibition

Insecticides and Other Applications

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S3/c1-2-12-5-7-13(8-6-12)21-15(23)11-27-18-20-10-14(17(19)22-18)28(24,25)16-4-3-9-26-16/h3-10H,2,11H2,1H3,(H,21,23)(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUPDZDIPGRLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6552533.png)

![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B6552537.png)

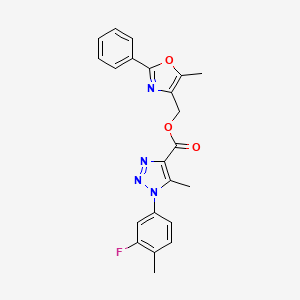

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6552541.png)

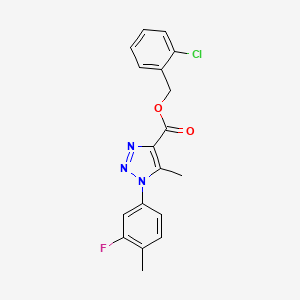

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6552548.png)

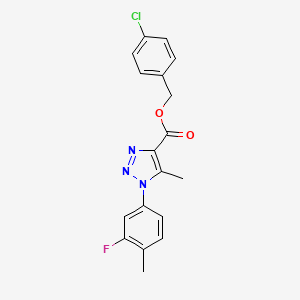

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6552552.png)

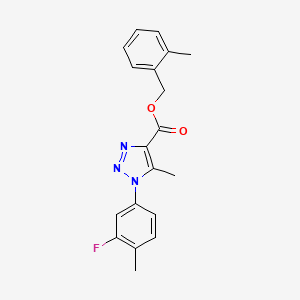

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6552605.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-cyanophenyl)acetamide](/img/structure/B6552640.png)

![methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6552647.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6552651.png)